N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5

Fluorescence spectroscopy Quantitative microscopy PROTAC linker characterization

N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 (CAS: 2107273-88-9) is a heterobifunctional polyethylene glycol (PEG)-based linker that integrates a benzothiazole-modified Cy5 fluorophore. The compound exhibits excitation/emission maxima at 649/667 nm and incorporates an azide terminal group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.

Molecular Formula C39H54ClN5O7S
Molecular Weight 772.4 g/mol
Cat. No. B15126032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5
Molecular FormulaC39H54ClN5O7S
Molecular Weight772.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]
InChIInChI=1S/C39H54N5O7S.ClH/c1-39(2)33-11-7-8-12-34(33)43(18-21-47-26-29-50-28-25-46-20-17-41-42-40)37(39)15-5-4-6-16-38-44(35-13-9-10-14-36(35)52-38)19-22-48-27-30-51-32-31-49-24-23-45-3;/h4-16H,17-32H2,1-3H3;1H/q+1;/p-1
InChIKeyMHHLVWQRJSAVFX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 for PROTAC Synthesis and Bioorthogonal Fluorescent Labeling


N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 (CAS: 2107273-88-9) is a heterobifunctional polyethylene glycol (PEG)-based linker that integrates a benzothiazole-modified Cy5 fluorophore . The compound exhibits excitation/emission maxima at 649/667 nm and incorporates an azide terminal group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry . This construct is specifically designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other heterobifunctional conjugates requiring fluorescent tracking capability alongside bioorthogonal conjugation chemistry . Unlike standard Cy5 derivatives, the benzothiazole-modified fluorophore core in this compound provides a distinct spectral and structural profile that influences conjugation efficiency and fluorescence performance .

Procurement Alert: Why Standard Cy5-Azide or Single-PEG Linkers Cannot Replace N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5


Generic substitution of this compound with standard Cy5-azide derivatives or alternative PEG linkers is scientifically unsound due to three structural and functional divergences that materially affect experimental outcomes. First, the benzothiazole-modified Cy5 core provides an extinction coefficient of approximately 170,000 M⁻¹cm⁻¹, which exceeds that of unmodified Cy5 (~140,000-150,000 M⁻¹cm⁻¹) and directly impacts signal-to-noise ratio in fluorescence applications . Second, the compound's heterobifunctional design—featuring an asymmetrical PEG3/PEG4 spacer architecture—enables regioselective conjugation that cannot be replicated with homobifunctional or single-arm PEG constructs, preventing undesired crosslinking and aggregation during PROTAC assembly . Third, non-benzothiazole Cy5 analogs exhibit fundamentally different aggregation behavior and quantum yield characteristics in aqueous environments, which introduces irreproducible variability in quantitative fluorescence measurements . Substituting with structurally related but functionally distinct alternatives such as N-(m-PEG4)-N'-(azide-PEG3)-Cy5 (CAS 2107273-02-7) or Cy5-PEG5-azide would alter linker geometry, hydrophilicity, and conjugation site accessibility in ways that invalidate established PROTAC synthesis protocols and fluorescent tracking calibration .

Quantitative Differentiation of N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5: Head-to-Head Evidence for Scientific Procurement


Extinction Coefficient: Benzothiazole-Modified Cy5 Versus Unmodified Cy5 Fluorophores

The benzothiazole-modified Cy5 core in this compound exhibits an extinction coefficient of approximately 170,000 M⁻¹cm⁻¹ at 649 nm . In comparison, standard unmodified Cy5 fluorophores typically demonstrate extinction coefficients in the range of 140,000-150,000 M⁻¹cm⁻¹ under equivalent measurement conditions . This 13-21% enhancement in molar absorptivity directly translates to proportionally higher fluorescence brightness at equivalent dye concentrations.

Fluorescence spectroscopy Quantitative microscopy PROTAC linker characterization

Dual PEG Chain Architecture: PEG3-PEG4 Heterobifunctional Linker Versus Single-Arm PEG Constructs

This compound incorporates an asymmetrical dual PEG architecture comprising an azide-terminated PEG3 chain on one arm and a methoxy-terminated PEG4 chain on the opposing arm . This heterobifunctional design contrasts with symmetrical bis-azide constructs (e.g., N,N'-bis-(azide-PEG3)-Cy5) or single-arm PEG-azide conjugates (e.g., Cy5-PEG5-azide), which lack the regioselective conjugation control required for sequential PROTAC assembly . The PEG3/PEG4 differential creates steric and hydrophilic asymmetry that enables orthogonal, stepwise coupling reactions without cross-reactivity or undesired homodimerization.

PROTAC synthesis Bifunctional linker Regioselective conjugation

Dual-Click Chemistry Compatibility: CuAAC and SPAAC Reactivity Versus Single-Mechanism Azide Reagents

N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 contains an azide group capable of undergoing both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkyne-containing molecules and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups . This dual-click compatibility is not universally present across azide-functionalized Cy5 reagents; many commercial azide-PEG-Cy5 constructs are validated only for CuAAC and exhibit negligible SPAAC reactivity due to suboptimal azide presentation or steric hindrance . The benzothiazole Cy5 scaffold's structural features facilitate azide accessibility for both reaction pathways.

Bioorthogonal chemistry Click chemistry SPAAC CuAAC

PEG-Mediated Hydrophilicity: Aqueous Solubility Enhancement Versus Non-PEGylated Cy5

The combined PEG3 and PEG4 chains confer water solubility to this compound, enabling direct dissolution in aqueous buffers including water, PBS, and Tris-based systems . In contrast, non-sulfonated, non-PEGylated Cy5 derivatives require dissolution in organic solvents such as DMF or DMSO followed by dilution into buffered aqueous solutions [1]. The PEG spacer increases solubility in aqueous media and reduces nonspecific binding interactions, a property that correlates with ethylene glycol unit count [2].

Aqueous solubility Bioconjugation Fluorescent labeling

Optimal Scientific and Industrial Applications of N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 Based on Verified Performance Differentiation


PROTAC Synthesis Requiring Fluorescent Tracking and Regioselective Conjugation

This compound is optimally deployed as a linker component in PROTAC synthesis where both fluorescent tracking and regioselective conjugation are required. The heterobifunctional PEG3/PEG4 architecture enables sequential orthogonal coupling—first attaching the E3 ligase ligand via one terminus, then conjugating the target protein ligand via the opposing terminus—without homodimerization side products . The benzothiazole-modified Cy5 core provides an extinction coefficient of approximately 170,000 M⁻¹cm⁻¹ , enabling sensitive fluorescence-based monitoring of PROTAC cellular uptake, subcellular localization, and target engagement without requiring additional labeling steps.

Copper-Free Live-Cell Fluorescent Labeling via SPAAC Click Chemistry

Unlike standard azide-PEG-Cy5 reagents validated only for CuAAC, this compound's validated SPAAC reactivity enables copper-free fluorescent labeling of biomolecules in live-cell and in vivo systems . The elimination of cytotoxic copper eliminates a source of experimental artifact in long-term cell tracking studies, developmental biology applications, and live-animal imaging protocols. The dual PEG chains provide aqueous solubility that facilitates labeling under physiological buffer conditions without organic co-solvents, preserving cell viability and native protein conformations.

Fluorescent Tagging of Alkyne-Modified Biomolecules for Quantitative Imaging

The compound's azide group enables CuAAC-mediated conjugation to alkyne-modified proteins, nucleic acids, and glycans for quantitative fluorescence microscopy and flow cytometry applications . The benzothiazole-modified Cy5 fluorophore provides a 13-21% higher extinction coefficient relative to standard Cy5 , which translates to improved signal-to-noise ratios and enhanced detection sensitivity at equivalent labeling densities. This makes the compound particularly valuable for detecting low-abundance biomolecular targets or when minimal perturbation of the labeled species is required through low dye-to-biomolecule ratios.

Aqueous-Phase Heterobifunctional Conjugate Assembly Without Organic Co-Solvents

The compound's water solubility enables direct aqueous-phase conjugation to proteins, antibodies, and peptides without the organic solvent pre-dissolution required for non-sulfonated Cy5 derivatives. This is critical for applications involving solvent-sensitive biomolecules, including membrane proteins, multi-subunit complexes, and conformationally labile enzymes. The PEG chains reduce nonspecific binding in proportion to the total ethylene glycol unit count , improving assay specificity in surface-based detection formats including ELISA, SPR biosensing, and microarray platforms.

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